molecular formula C16H6Cl2O4S2 B4938332 (2-Oxo-1,3-benzoxathiol-5-yl) 3,6-dichloro-1-benzothiophene-2-carboxylate

(2-Oxo-1,3-benzoxathiol-5-yl) 3,6-dichloro-1-benzothiophene-2-carboxylate

Cat. No.: B4938332
M. Wt: 397.3 g/mol
InChI Key: CHBQMXKOAFHGEI-UHFFFAOYSA-N
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Description

(2-Oxo-1,3-benzoxathiol-5-yl) 3,6-dichloro-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxathiol ring fused with a benzothiophene ring, both of which are known for their stability and reactivity in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-1,3-benzoxathiol-5-yl) 3,6-dichloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the benzoxathiol ring through a cyclization reaction involving a thiol and an ortho-hydroxybenzoic acid derivative. The benzothiophene ring is then introduced via a Friedel-Crafts acylation reaction using 3,6-dichlorobenzoyl chloride. The final step involves esterification to form the carboxylate group under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as Lewis acids can enhance the efficiency of the Friedel-Crafts acylation step, while automated systems can precisely control the esterification process to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,3-benzoxathiol-5-yl) 3,6-dichloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Oxo-1,3-benzoxathiol-5-yl) 3,6-dichloro-1-benzothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. Preliminary studies suggest that they may exhibit anti-inflammatory and anti-cancer properties, making them promising candidates for further drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.

Mechanism of Action

The mechanism of action of (2-Oxo-1,3-benzoxathiol-5-yl) 3,6-dichloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoxathiol Derivatives: Compounds like 2-oxo-1,3-benzoxathiol-5-carboxylate share a similar core structure but lack the benzothiophene ring.

    Benzothiophene Derivatives: Compounds such as 3,6-dichloro-1-benzothiophene-2-carboxylate are structurally similar but do not contain the benzoxathiol ring.

Uniqueness

The uniqueness of (2-Oxo-1,3-benzoxathiol-5-yl) 3,6-dichloro-1-benzothiophene-2-carboxylate lies in its dual-ring structure, which imparts distinct chemical and biological properties. This duality allows for versatile applications across various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

(2-oxo-1,3-benzoxathiol-5-yl) 3,6-dichloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6Cl2O4S2/c17-7-1-3-9-11(5-7)23-14(13(9)18)15(19)21-8-2-4-10-12(6-8)24-16(20)22-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBQMXKOAFHGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)SC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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